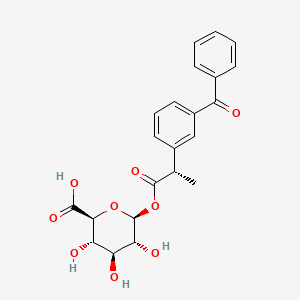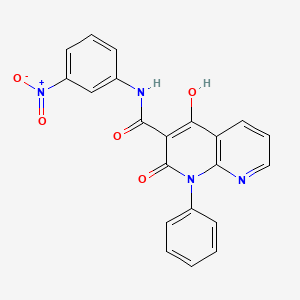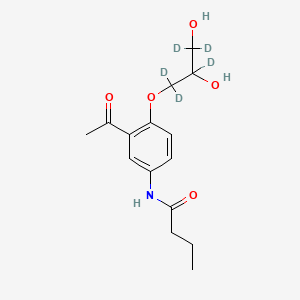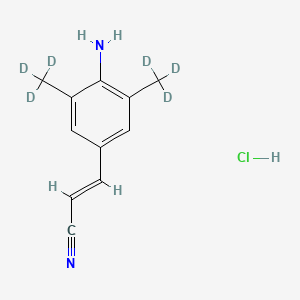
3-Ethyl Haloperidol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl Haloperidol-d4 is a biochemical used for proteomics research . It has a molecular formula of C23H23D4ClFNO2 and a molecular weight of 407.94 .
Molecular Structure Analysis
The molecular structure of 3-Ethyl Haloperidol-d4 consists of 23 carbon atoms, 23 hydrogen atoms, 4 deuterium atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Ethyl Haloperidol-d4 include a molecular weight of 407.94 and a molecular formula of C23H23D4ClFNO2 .Mecanismo De Acción
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 3-Ethyl Haloperidol-d4 can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final conversion to the target compound. The key steps in the synthesis pathway include the synthesis of the intermediate compound 3-Ethyl Haloperidol, followed by the deuteration of the compound to obtain 3-Ethyl Haloperidol-d4.", "Starting Materials": [ "4-(4-Chlorophenyl)-1-(4-fluorophenyl)butan-1-one", "Ethyl magnesium bromide", "Bromine", "Deuterium oxide", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Methanol", "Diethyl ether", "Acetone" ], "Reaction": [ "Step 1: Synthesis of 3-Ethyl Haloperidol intermediate", "a. Dissolve 4-(4-Chlorophenyl)-1-(4-fluorophenyl)butan-1-one in dry methanol", "b. Add ethyl magnesium bromide dropwise to the solution and stir for 2 hours at room temperature", "c. Quench the reaction with hydrochloric acid and extract the product with diethyl ether", "d. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain 3-Ethyl Haloperidol intermediate", "Step 2: Deuteration of 3-Ethyl Haloperidol intermediate", "a. Dissolve 3-Ethyl Haloperidol intermediate in deuterium oxide", "b. Add bromine dropwise to the solution and stir for 2 hours at room temperature", "c. Quench the reaction with sodium hydroxide and extract the product with diethyl ether", "d. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain 3-Ethyl Haloperidol-d4" ] } | |
Número CAS |
1794883-80-9 |
Nombre del producto |
3-Ethyl Haloperidol-d4 |
Fórmula molecular |
C23H27ClFNO2 |
Peso molecular |
407.947 |
Nombre IUPAC |
4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]-1-(3-ethyl-4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C23H27ClFNO2/c1-2-17-16-18(5-10-21(17)25)22(27)4-3-13-26-14-11-23(28,12-15-26)19-6-8-20(24)9-7-19/h5-10,16,28H,2-4,11-15H2,1H3/i6D,7D,8D,9D |
Clave InChI |
QITPBBUJMSLKPO-YKVCKAMESA-N |
SMILES |
CCC1=C(C=CC(=C1)C(=O)CCCN2CCC(CC2)(C3=CC=C(C=C3)Cl)O)F |
Sinónimos |
4-[4-(4-Chlorophenyl-d4)-4-hydroxy-1-piperidinyl]-1-(3-ethyl-4-fluorophenyl)-1-butanone; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Ethyl Ester](/img/structure/B589308.png)



![Azeto[1',2':1,2]pyrrolo[3,4-b]pyridine](/img/structure/B589319.png)